Broussonetine D
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
173220-08-1 |
|---|---|
Molecular Formula |
C18H35NO5 |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
13-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1-hydroxytridecan-5-one |
InChI |
InChI=1S/C18H35NO5/c20-12-8-7-10-14(22)9-5-3-1-2-4-6-11-15-17(23)18(24)16(13-21)19-15/h15-21,23-24H,1-13H2/t15-,16-,17-,18-/m1/s1 |
InChI Key |
HLJOKJJUFIWVNY-BRSBDYLESA-N |
SMILES |
C(CCCCC(=O)CCCCO)CCCC1C(C(C(N1)CO)O)O |
Isomeric SMILES |
C(CCCCC(=O)CCCCO)CCC[C@@H]1[C@H]([C@@H]([C@H](N1)CO)O)O |
Canonical SMILES |
C(CCCCC(=O)CCCCO)CCCC1C(C(C(N1)CO)O)O |
Synonyms |
broussonetine D |
Origin of Product |
United States |
Origin and Isolation Context of Broussonetine D
Natural Occurrence within Broussonetia Species, particularly Broussonetia kazinoki
The genus Broussonetia comprises several species, including Broussonetia papyrifera, Broussonetia kazinoki, Broussonetia kaempferi, and Broussonetia harmandii wikipedia.orgpeerj.com. Among these, Broussonetia kazinoki (also known as Siebold & Zucc.) has been identified as a primary source for the isolation of a diverse array of alkaloids, including the broussonetines doi.orgrsc.orgresearchgate.netscispace.com. Broussonetine D, along with numerous other broussonetines (such as broussonetines A-H, K-M, O-X, and M1, as well as broussonetinines A and B), has been isolated from the branches of Broussonetia kazinoki doi.orgrsc.orgscispace.com.
While Broussonetia kazinoki is a key source, other Broussonetia species, like Broussonetia papyrifera, have also been investigated for their chemical constituents. However, the literature specifically highlights B. kazinoki as the origin for the broussonetine class of alkaloids, including this compound doi.orgrsc.orgresearchgate.netscispace.com. The isolation of these compounds typically involves extraction from the plant's branches researchgate.netscispace.com.
Historical Context of Discovery and Early Characterization Methodologies
The scientific exploration of Broussonetia kazinoki has led to the identification of a significant number of alkaloids, with the broussonetine family being a notable discovery. Research into the constituents of Broussonetia species, particularly B. kazinoki, has been ongoing, with early work focusing on the isolation and structural elucidation of these complex molecules.
The discovery and characterization of broussonetines, including this compound, relied on established phytochemical and spectroscopic techniques. Initial isolation efforts typically involved extraction of plant material, such as the branches of B. kazinoki, using solvents like hot water or organic solvents. Subsequent purification steps often employed chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), to separate individual compounds from complex mixtures scispace.compharm.or.jp.
Early characterization methodologies for determining the structures of broussonetines involved a suite of spectroscopic analyses. These commonly included:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques such as 1D NMR (¹H and ¹³C NMR) and 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were crucial for elucidating the connectivity and stereochemistry of the molecules doi.orgscispace.com.
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), including techniques like HR-SI-MS (High-Resolution Secondary Ion Mass Spectrometry) and HR-ESIMS (High-Resolution Electrospray Ionization Mass Spectrometry), was employed to determine the precise molecular formulas and aid in structural assignments scispace.compharm.or.jp.
Chemical Methods: Hydrolysis reactions, often with dilute acids (e.g., 1 N HCl), were used to cleave glycosidic bonds, allowing for the identification of the aglycone and the sugar moieties. Methods like the benzoate (B1203000) chirality method and Mosher's method were also utilized to determine the absolute stereochemistry of the chiral centers within the broussonetine structures doi.orgscispace.com.
These combined analytical approaches allowed researchers to systematically identify and characterize compounds like this compound, contributing to the understanding of the alkaloid chemistry of the Broussonetia genus.
Advanced Synthetic Methodologies for Broussonetine D and Analogues
Total Synthesis Strategies for Broussonetine D
The total synthesis of this compound has been accomplished through various innovative strategies, underscoring the creativity and precision of modern synthetic chemistry. These approaches are designed to construct the complex polyhydroxylated pyrrolidine (B122466) core and append the long alkyl side chain with precise stereochemical control.
Convergent and Stereocontrolled Approaches from Chiral Precursors
Convergent synthesis strategies are highly favored for complex molecules like this compound. nih.gov These methods involve the independent synthesis of key fragments of the molecule, which are then coupled together in the later stages of the synthesis. This approach offers greater efficiency and flexibility compared to linear syntheses.
A notable convergent synthesis of this compound was achieved starting from the chiral precursor D-serine. nih.govresearchgate.netcore.ac.uk This strategy allows for the stereocontrolled construction of the pyrrolidine core. nih.govcore.ac.uk The versatility of this synthetic plan also provides access to a wide range of other members of the broussonetine family, including both natural products and their analogues. nih.govresearchgate.net The key fragments are designed to be joined via powerful chemical reactions, ensuring high yields and stereoselectivity in the final product.
Utilization of Chiral Building Blocks (e.g., D-serine, sugar-derived cyclic nitrones, chiral 1,3-oxazines)
The foundation of any successful stereocontrolled synthesis lies in the selection of appropriate chiral starting materials. For this compound, several key chiral building blocks have been employed.
D-serine: This readily available and inexpensive amino acid has served as a versatile chiral starting material for the synthesis of this compound and its analogues. nih.govresearchgate.netcore.ac.ukbeilstein-journals.org Syntheses starting from D-serine allow for the establishment of the crucial stereocenters in the pyrrolidine ring. core.ac.ukmdpi.com
Sugar-derived cyclic nitrones: Cyclic nitrones derived from sugars like D-arabinose are powerful synthons for constructing the polyhydroxylated pyrrolidine core of iminosugars. researchgate.netmdpi.comresearchgate.net These building blocks already contain multiple stereocenters, which can be translated into the final product with high fidelity. mdpi.comresearchgate.net The use of sugar-derived nitrones provides an efficient pathway to various broussonetines. researchgate.netmdpi.com
Chiral 1,3-oxazines: Extended chiral 1,3-oxazines have been utilized as advanced intermediates in the asymmetric synthesis of (+)-Broussonetine D. researchgate.netgoogle.comskku.edu These heterocycles serve as functionalized pyrrolidine precursors, with the key steps involving cleavage of the oxazine (B8389632) ring and subsequent diastereoselective reactions to build the final structure. researchgate.netresearchgate.net This methodology has proven effective for synthesizing a variety of polyhydroxylated alkaloids. google.com
Strategic Key Reactions in Total Synthesis
The successful assembly of this compound relies on the strategic implementation of several powerful chemical reactions. These key transformations enable the efficient formation of carbon-carbon bonds and the precise installation of stereocenters.
Olefin cross-metathesis (CM) has emerged as a particularly powerful tool in the synthesis of this compound and its analogues. researchgate.netbeilstein-journals.org This reaction, often catalyzed by ruthenium-based complexes like the Grubbs catalyst, allows for the efficient coupling of the pyrrolidine core with the long alkyl side chain. beilstein-journals.orgresearchgate.net
A key feature of the first total syntheses of this compound was the use of a cross-metathesis step to introduce the side chain fragment. nih.govresearchgate.netcore.ac.uk This strategy has been widely adopted and proven to be a versatile method for accessing a diverse range of broussonetines. researchgate.netbeilstein-journals.org The tolerance of modern metathesis catalysts to various functional groups allows for the coupling to occur at a late stage in the synthesis, a significant advantage in complex molecule synthesis. researchgate.net
Diastereoselective allylation is another critical reaction employed in the synthesis of (+)-Broussonetine D. researchgate.netresearchgate.net This reaction is instrumental in setting a key stereocenter within the molecule. For instance, in syntheses utilizing chiral 1,3-oxazines, a diastereoselective allylation of a pyrrolidine aldehyde intermediate is a crucial step. researchgate.netskku.eduresearchgate.net The Brown allylation is one such method that has been used to install stereocenters with high control. acs.org
The nucleophilic addition of organometallic reagents to cyclic nitrones is a fundamental strategy for constructing the substituted pyrrolidine ring of this compound and related iminosugars. nih.govresearchgate.net This reaction allows for the introduction of the side chain or a precursor to it onto the heterocyclic core.
In the synthesis of broussonetine analogues, the addition of Grignard reagents to sugar-derived cyclic nitrones proceeds with high diastereoselectivity, establishing a new stereocenter with excellent control. mdpi.comresearchgate.net The resulting hydroxylamine (B1172632) can then be further elaborated to the final pyrrolidine structure. researchgate.net This method is a cornerstone of many synthetic approaches to this class of compounds. researchgate.netacademie-sciences.fr
| Chiral Building Block | Key Features | Representative Syntheses |
| D-serine | Readily available, provides a key stereocenter for the pyrrolidine ring. nih.govresearchgate.netcore.ac.ukbeilstein-journals.org | First total synthesis of this compound. nih.govcore.ac.uk |
| Sugar-derived cyclic nitrones | Pre-installed stereocenters, versatile for building the pyrrolidine core. researchgate.netmdpi.comresearchgate.net | Synthesis of Broussonetine M and other analogues. mdpi.comresearchgate.net |
| Chiral 1,3-oxazines | Serve as functionalized pyrrolidine precursors. researchgate.netgoogle.comskku.edu | Asymmetric synthesis of (+)-Broussonetine D. researchgate.netskku.edu |
| Key Reaction | Purpose in Synthesis | Catalyst/Reagent Examples |
| Cross-Metathesis | Couples the pyrrolidine core with the alkyl side chain. researchgate.netbeilstein-journals.org | Grubbs' catalysts (ruthenium-based). researchgate.net |
| Diastereoselective Allylation | Sets key stereocenters with high control. researchgate.netresearchgate.net | Brown allylation reagents. acs.org |
| Nucleophilic Addition to Cyclic Nitrones | Introduces the side chain onto the heterocyclic core. nih.govresearchgate.net | Grignard reagents. mdpi.comresearchgate.net |
Overman Rearrangement and Analogous Processes
The Overman rearrangement is a powerful and reliable method for the stereoselective synthesis of allylic amines from allylic alcohols. organic-chemistry.org This acs.orgacs.org-sigmatropic rearrangement of allylic trichloroacetimidates proceeds with a high degree of stereocontrol, making it a valuable tool in the synthesis of complex natural products like the broussonetine alkaloids. organic-chemistry.org
In the context of this compound and its analogues, the Overman rearrangement provides a key step for introducing the nitrogen atom with the correct stereochemistry. For instance, the total synthesis of Broussonetine F was successfully achieved utilizing an orthoamide Overman rearrangement of an allylic diol as the cornerstone of the synthetic strategy. acs.orgnih.gov This particular reaction created an allylic amino alcohol with complete diastereoselectivity, highlighting the power of this method. acs.orgnih.govresearchgate.net While this example focuses on Broussonetine F, the principle is directly applicable to the synthesis of this compound and other analogues, where the stereoselective formation of a C-N bond is critical. acs.orgjst.go.jpacs.org
The general applicability of the Overman rearrangement is one of the nine major synthetic strategies identified for the construction of broussonetine alkaloids, underscoring its importance in this class of compounds. researchgate.netresearchgate.netresearchgate.netresearchgate.net The rearrangement allows for the predictable installation of the amine group, which is a central feature of the pyrrolidine core of these molecules.
Table 1: Key Features of the Overman Rearrangement in Broussonetine Synthesis
| Feature | Description | Relevance to Broussonetine Synthesis |
| Reaction Type | acs.orgacs.org-Sigmatropic Rearrangement | Allows for the transposition of functionality along an allylic framework. |
| Starting Material | Allylic Alcohol | Readily accessible precursors. |
| Key Intermediate | Allylic Trichloroacetimidate | Formed by the reaction of the allylic alcohol with trichloroacetonitrile. |
| Product | Allylic Amine | Introduces the crucial nitrogen atom of the pyrrolidine ring. |
| Stereoselectivity | High | Enables control over the stereochemistry of the newly formed C-N bond. |
Pyrrolidine Ring Formation via Oxazine Cleavage or Cyclization
The construction of the central pyrrolidine ring is a critical phase in the synthesis of this compound. Several effective strategies have been developed, with methods involving the cleavage of oxazine precursors or direct cyclization reactions being particularly prominent.
Alternative cyclization strategies are also widely employed. These often involve the intramolecular cyclization of an open-chain precursor. For example, the pyrrolidine skeleton can be formed by the cyclization of open-chain intermediates derived from oxazolidinones. researchgate.net Another powerful technique is the use of ring-closing metathesis (RCM) to form the five-membered ring. acs.org Furthermore, intramolecular SN2 cyclization of a precursor containing a leaving group and a nucleophilic nitrogen is a common and effective method for constructing the pyrrolidine core. researchgate.net The choice of cyclization strategy often depends on the desired stereochemistry and the nature of the substituents on the pyrrolidine ring.
Table 2: Comparison of Pyrrolidine Ring Formation Strategies
| Strategy | Key Precursor | Key Transformation | Advantages |
| Oxazine Cleavage | Chiral 1,3-Oxazine | Cleavage of the oxazine ring | High stereocontrol, versatile for various alkaloids. researchgate.netresearchgate.net |
| Intramolecular Cyclization | Open-chain amino alcohol derivative | SN2 reaction, RCM, etc. | Convergent, adaptable to different side chains. researchgate.netresearchgate.netacs.org |
| Reductive Amination | Keto-amine or aldehyde-amine | Intramolecular reductive amination | Direct formation of the N-heterocycle. |
Enantioselective and Diastereoselective Synthesis of this compound Stereoisomers
The biological activity of broussonetine alkaloids is highly dependent on their stereochemistry. Therefore, the development of enantioselective and diastereoselective synthetic methods is of paramount importance. wikipedia.org Such methods aim to produce a single, desired stereoisomer out of the many that are possible.
Enantioselective synthesis favors the formation of one enantiomer over the other. wikipedia.org In the context of this compound, this is often achieved by using a chiral starting material (chiral pool synthesis), a chiral catalyst, or a chiral auxiliary. wikipedia.org For example, the synthesis of (+)-Broussonetine D has been accomplished starting from D-serine, a naturally occurring chiral amino acid. researchgate.net This approach ensures that the final product has the desired absolute configuration. The use of chiral 1,3-oxazines as precursors also provides a powerful route for the enantioselective synthesis of (+)-Broussonetine D. researchgate.netresearchgate.net
Diastereoselective synthesis, on the other hand, controls the relative stereochemistry between multiple chiral centers within the molecule. Key reactions that are often controlled for diastereoselectivity in this compound synthesis include allylation and dihydroxylation reactions. For instance, a diastereoselective allylation of a pyrrolidine aldehyde is a key step in the synthesis of (+)-Broussonetine D via the oxazine cleavage route. researchgate.net Similarly, the Keck asymmetric allylation has been employed to control the stereochemistry of a remote hydroxyl group in the side chain during the synthesis of Broussonetine M and its stereoisomers. researchgate.netnih.gov
The combination of enantioselective and diastereoselective strategies allows for the precise construction of specific stereoisomers of this compound, which is crucial for studying their structure-activity relationships.
Table 3: Key Stereoselective Reactions in this compound Synthesis
| Reaction | Purpose | Method of Stereocontrol |
| Overman Rearrangement | Introduction of nitrogen | Chiral catalyst or substrate control. |
| Allylation | Installation of side chain | Use of chiral reagents (e.g., Keck asymmetric allylation). researchgate.netnih.gov |
| Dihydroxylation | Introduction of hydroxyl groups | Use of stereoselective reagents (e.g., Sharpless asymmetric dihydroxylation). |
| Cyclization | Formation of pyrrolidine ring | Substrate-controlled cyclization from a chiral precursor. researchgate.net |
Development of General Synthetic Strategies for Broussonetine Alkaloids
Given the structural similarities among the various broussonetine alkaloids, the development of general synthetic strategies that can be adapted to produce multiple members of the family is highly desirable. Such strategies enhance synthetic efficiency and provide access to a wider range of analogues for biological testing.
One of the most successful general strategies employs sugar-derived cyclic nitrones as key building blocks. researchgate.netresearchgate.net The pyrrolidine core of the broussonetine alkaloids can be derived from these nitrones, with the stereochemistry of the hydroxylated pyrrolidine ring being pre-determined by the choice of the starting sugar. researchgate.net The diverse side chains found in different broussonetine alkaloids can then be introduced using reactions such as cross-metathesis. researchgate.netresearchgate.net This approach has been successfully used to synthesize Broussonetine I, J2, W, and M. researchgate.netresearchgate.net
Another versatile strategy utilizes chiral 1,3-oxazines as common intermediates. researchgate.net By carefully choosing the stereochemistry of the oxazine precursor, it is possible to synthesize different polyhydroxylated alkaloids, including (+)-Broussonetine D. researchgate.netresearchgate.net This approach offers a direct and adaptable method for obtaining various pure stereoisomers. researchgate.net
Other general approaches include the use of the Petasis borono-Mannich reaction to stereoselectively introduce the amino group, followed by intramolecular cyclization to form the pyrrolidine ring. researchgate.net These general strategies are powerful because they allow for a divergent approach to the synthesis of broussonetine alkaloids, where a common intermediate can be converted into multiple target molecules.
In Vitro Biological Activities and Molecular Mechanistic Studies
Glycosidase Inhibitory Profile and Specificity
Broussonetines, as a class, are recognized for their ability to inhibit various glycosidases, enzymes critical for carbohydrate metabolism and processing doi.org. Broussonetine D has been specifically identified within this group of glycosidase inhibitors.
Inhibition of Beta-Glucosidase and Beta-Galactosidase
This compound has been reported to exhibit inhibitory activity against β-galactosidase and β-mannosidase jst.go.jp. These enzymes play significant roles in cellular processes, and their inhibition can have various physiological implications. While the presence of this compound in plant extracts has been linked to glycosidase inhibition doi.org, specific quantitative data, such as IC50 values, for this compound's inhibition of β-glucosidase or β-galactosidase were not detailed in the provided search results.
Mechanisms of Enzyme Inhibition
The precise mechanisms by which this compound inhibits enzymes, such as whether it acts as a competitive, non-competitive, or uncompetitive inhibitor, are not specified in the available search results. General discussions on enzyme inhibition mechanisms exist within the literature concerning related compounds, but specific mechanistic studies for this compound are not detailed.
Molecular Interactions with Glycosidase Active Sites
Specific studies detailing the molecular interactions of this compound with the active sites of glycosidase enzymes, whether through computational modeling (e.g., docking studies) or experimental biophysical methods, were not found in the provided snippets. Understanding these interactions would be crucial for elucidating its inhibitory potency and selectivity.
In Vitro Anticancer Activity and Cellular Mechanisms
The potential of compounds derived from the Broussonetia genus to exhibit anticancer properties has been a subject of research. However, specific in vitro data for this compound concerning its cytotoxic effects on cancer cell lines is limited in the provided literature.
Investigation of Apoptosis Induction and Cell Cycle Modulation (In Vitro)
Direct in vitro studies specifically detailing the induction of apoptosis or the modulation of the cell cycle by this compound were not prominently identified in the reviewed literature. While some research on related compounds or extracts from Broussonetia species has indicated such effects—for instance, certain polyphenols from Broussonetia have been associated with inducing cell cycle arrest at the G1 phase in HepG2 cells mdpi.com, and analogues of broussonetines have shown pro-apoptotic effects in colorectal cancer cells researchgate.netscite.ai—specific quantitative data for this compound's direct impact on apoptosis or cell cycle progression in in vitro cancer models is limited.
Exploration of Signaling Pathway Modulation in Cancer Cells (In Vitro)
Exploration into how this compound modulates signaling pathways in cancer cells in vitro is also an area with limited specific findings. While certain studies on related compounds, such as Bruceine D, have suggested involvement of the MAPK signaling pathway and ROS in cancer cell death nih.gov, and general polyphenols from Broussonetia have been linked to inhibition of pathways like PKB/AKT and ERK mdpi.com, direct evidence detailing this compound's specific interactions with cancer cell signaling cascades remains scarce in the reviewed literature.
In Vitro Antiviral Activity and Mechanistic Insights (e.g., Anti-HIV)chemfaces.comresearchgate.net
The Broussonetia genus has been associated with antiviral properties mdpi.comresearchgate.net. Some other broussonetines, such as Broussonetines E, F, and G, have been suggested to have potential as anti-HIV agents researchgate.net. Furthermore, general statements indicate that broussonetines, by analogy, may have potential in the treatment of viral infections researchgate.net. However, specific in vitro antiviral activity data, including detailed mechanistic insights, for this compound itself was not found within the scope of this review.
In Vitro Anti-inflammatory Effectsmdpi.comresearchgate.net
Modulation of Pro-inflammatory Cytokine Production (In Vitro)
Based on general findings, this compound has been indicated to inhibit the production of pro-inflammatory cytokines ontosight.ai. However, detailed in vitro studies quantifying these effects or elucidating the specific mechanisms by which this compound modulates cytokine production were not identified in the reviewed literature.
Inhibition of Inflammatory Enzyme Activities (In Vitro)
Similarly, reports suggest that this compound possesses the ability to inhibit pro-inflammatory enzymes ontosight.ai. Nevertheless, the reviewed literature did not provide specific quantitative data, such as IC50 values against particular inflammatory enzymes, for this compound.
In Vitro Antioxidant Propertiesmdpi.comresearchgate.net
This compound has demonstrated in vitro antioxidant properties, including the ability to scavenge free radicals and protect against oxidative stress ontosight.ai. Extracts from Broussonetia species, such as Broussonetia kazinoki fruit extract (BKFE), have also shown antioxidant effects, including reducing reactive oxygen species (ROS) production mdpi.comresearchgate.net. However, specific quantitative data from standard antioxidant assays, such as DPPH or ORAC, for this compound were not found in the reviewed literature.
Compound Table
Pre Clinical Pharmacological Investigations in Animal Models
Tissue Distribution and Metabolism in Animal ModelsThe provided search results do not contain any information regarding the tissue distribution or metabolic fate of Broussonetine D in animal models. Studies on other compounds are available that describe these aspectsnih.govdovepress.comresearchgate.netnih.govfrontiersin.org, but specific data for this compound is absent.
Compound List
this compound
Structure Activity Relationship Sar Studies of Broussonetine D Analogues
Influence of Pyrrolidine (B122466) Core Stereochemistry on Biological Activity
The stereochemistry of the polyhydroxylated pyrrolidine core is a critical determinant of glycosidase inhibitory activity and selectivity. Studies involving broussonetines have demonstrated that altering the configuration of the chiral centers within the pyrrolidine ring significantly impacts their interaction with target enzymes nih.govnih.govdntb.gov.uamdpi.com. For instance, the enantiomer of (+)-broussonetine W exhibited a distinct inhibitory profile compared to the natural product, with the natural product being a selective inhibitor of β-galactosidase, while its enantiomer selectively inhibited α-glucosidase nih.gov.
Impact of Side Chain Length and Functionalization on Inhibitory Potency and Selectivity
The nature of the alkyl side chain attached to the pyrrolidine core also plays a significant role in modulating the inhibitory potency and selectivity of broussonetines nih.govnih.govdntb.gov.uamdpi.comresearchgate.netox.ac.ukresearchgate.netresearchgate.net. Research has indicated that variations in side chain length and the presence of specific functional groups can fine-tune the interaction with glycosidase enzymes.
For example, analogues of broussonetine W with varied side chain lengths were synthesized to explore their SAR nih.govox.ac.uk. Similarly, modifications at the C-10' position of the alkyl side chain in broussonetine M, such as epimerization of the hydroxyl group, led to substantial changes in inhibitory activity and specificity nih.govdntb.gov.uamdpi.comresearchgate.net. Studies on related compounds, such as DAB and LAB derivatives, have shown that substituents on the terminal aryl or hydroxyl groups of the alkyl chains can decrease α-glucosidase inhibition while enhancing activity against β-glucosidase and β-galactosidase researchgate.netresearchgate.net. The presence of an α,β-unsaturated ketone functional group in the side chain has also been noted to influence glycosidase inhibition nih.govresearchgate.netox.ac.ukresearchgate.net.
Role of Specific Hydroxyl Groups and Chirality on Activity
The hydroxyl groups decorating the pyrrolidine ring and the chirality at each stereogenic center are indispensable for the biological activity of broussonetines nih.govnih.govdntb.gov.uamdpi.com. The polyhydroxylated nature of the pyrrolidine core mimics that of natural carbohydrates, enabling these compounds to act as transition-state analogues of glycosidase substrates beilstein-journals.orgcore.ac.uk.
Specific hydroxyl groups are critical for binding interactions. For instance, the presence of a hydroxyl group at the C-1' position of broussonetines E and F was found to be essential for potent α-glucosidase inhibition doi.org. Furthermore, the stereochemical configuration of the hydroxyl groups on the pyrrolidine ring directly influences the compound's ability to interact with the enzyme's active site, dictating both potency and substrate specificity nih.govnih.govdntb.gov.uamdpi.com. The chirality of the entire molecule, established through stereoselective synthesis from chiral precursors, is fundamental, as demonstrated by the differing activities of enantiomers of broussonetine W nih.gov.
Computational Chemistry Approaches for SAR Analysis
Computational chemistry methods, particularly molecular docking and Quantitative Structure-Activity Relationship (QSAR) analyses, are powerful tools for dissecting the SAR of broussonetines and related iminosugars mdpi.comnih.govmdpi.comresearchgate.net. Molecular docking allows researchers to simulate and predict the binding modes of these compounds within the active sites of target glycosidase enzymes, providing insights into the specific interactions (e.g., hydrogen bonding, hydrophobic interactions) that contribute to inhibition mdpi.comnih.govresearchgate.net.
By analyzing how structural modifications affect binding affinity and pose, computational studies can guide the design of novel analogues with improved properties. QSAR models, often developed in conjunction with docking data, can quantitatively correlate structural features with biological activity, enabling the prediction of the potency of new compounds nih.govmdpi.com. These approaches are invaluable for lead optimization, helping to identify key pharmacophoric elements and guiding synthetic efforts towards more potent and selective glycosidase inhibitors mdpi.comnih.govresearchgate.net.
Design, Synthesis, and Biological Evaluation of Broussonetine D Derivatives
Rational Design Principles for Novel Analogues
Rational design of Broussonetine D analogues is primarily guided by structure-activity relationship (SAR) studies, which aim to correlate specific structural features with observed biological activities, such as glycosidase inhibition or antiproliferative effects. Key design principles include:
Modifications to the Pyrrolidine (B122466) Core: Altering the stereochemistry of the polyhydroxylated pyrrolidine ring has been shown to significantly impact the specificity and potency of glycosidase inhibition researchgate.netresearchgate.netresearchgate.netresearchgate.net. For instance, variations in the configuration at specific chiral centers within the pyrrolidine moiety can lead to differential binding affinities for various glycosidase enzymes.
Side Chain Engineering: The length and functionalization of the C-13 alkyl side chain are critical determinants of biological activity. Studies have explored varying the position and nature of hydroxyl groups, or introducing oxo functionalities, to optimize interactions with target enzymes researchgate.netresearchgate.netresearchgate.netresearchgate.net. For example, modifications at the C-10' position of the alkyl chain have been observed to affect both specificity and potency researchgate.netresearchgate.net.
Analogue Synthesis for SAR: The synthesis of a series of analogues, including enantiomers and stereoisomers, allows for a systematic investigation of how structural changes influence biological outcomes. This approach helps identify key pharmacophores and optimize lead compounds for desired activities researchgate.netresearchgate.netresearchgate.netresearchgate.netbeilstein-journals.orgox.ac.uk.
Exploration of Related Structures: Analogues of known active compounds, such as broussonetine W, have been designed with aryl substituents or modifications on hydroxyl groups to probe interactions with glycosidases researchgate.net.
Synthesis and Stereochemical Control of Modified this compound Analogues
The synthesis of this compound derivatives often employs convergent strategies that allow for the independent construction and subsequent coupling of the pyrrolidine core and the alkyl side chain. Stereochemical control is paramount, as the biological activity of these compounds is highly dependent on their precise three-dimensional structure.
Key synthetic methodologies utilized include:
Cross-Metathesis (CM): This powerful catalytic reaction, often employing Grubbs' catalysts, is a versatile tool for incorporating the hydrophobic side chain and has been instrumental in accessing a wide array of broussonetine analogues researchgate.netresearchgate.netresearchgate.netbeilstein-journals.orgox.ac.ukcolab.ws.
Asymmetric Synthesis: The use of chiral starting materials, such as D-serine or D-arabinose derivatives, provides a foundation for building the stereochemically defined pyrrolidine core researchgate.netresearchgate.netresearchgate.netbeilstein-journals.org. Reactions like Keck asymmetric allylation are employed to introduce specific stereocenters in the side chain researchgate.netbeilstein-journals.orgox.ac.uk.
Cyclization Strategies: The formation of the pyrrolidine ring is typically achieved through intramolecular cyclization reactions of appropriately functionalized open-chain intermediates researchgate.netcolab.ws.
Stereoisomer Synthesis: By employing enantiomeric or diastereomeric starting materials and carefully controlling reaction conditions, researchers can synthesize specific stereoisomers, enabling detailed SAR studies researchgate.netresearchgate.netresearchgate.netresearchgate.net. For example, syntheses have been reported for broussonetine M and its ent-enantiomer and other stereoisomers starting from various chiral nitrones researchgate.netresearchgate.net.
Comparative Biological Activity Assessment of Derivatives (In Vitro and Animal Models)
The biological evaluation of this compound derivatives primarily focuses on their in vitro activity, with a strong emphasis on glycosidase inhibition and antiproliferative effects against cancer cell lines. While direct in vivo animal model data for this compound derivatives is less frequently detailed in the provided snippets, in vitro studies offer significant insights into their potential.
Glycosidase Inhibition: Broussonetines are well-established inhibitors of various glycosidases, enzymes crucial for carbohydrate metabolism and cellular processes. The potency and selectivity of inhibition are highly dependent on the specific derivative and the target enzyme.
| Compound Name | Target Enzyme | IC50 (µM) | Reference |
| Broussonetine I | β-Glucosidase | 2.9 | researchgate.net |
| ent-Broussonetine I | α-Glucosidase | 0.33 | researchgate.net |
| Broussonetine M (3) | β-Glucosidase | 6.3 | researchgate.net |
| Broussonetine M (3) | β-Galactosidase | 2.3 | researchgate.net |
| 10'-epi-Broussonetine M | β-Glucosidase | 0.8 | researchgate.net |
| 10'-epi-Broussonetine M | β-Galactosidase | 0.2 | researchgate.net |
| ent-Broussonetine M (ent-3) | Rice α-Glucosidase | 1.2 | researchgate.net |
| ent-Broussonetine M (ent-3) | Rat Intestinal Maltase | 0.29 | researchgate.net |
| ent-10'-epi-Broussonetine M | Rice α-Glucosidase | 1.3 | researchgate.net |
| ent-10'-epi-Broussonetine M | Rat Intestinal Maltase | 18 | researchgate.net |
| Broussonetine W | β-Galactosidase | 0.03 | researchgate.net |
| ent-Broussonetine W | α-Glucosidase | 0.047 | researchgate.net |
Advanced Analytical Methodologies in Broussonetine D Research
Spectroscopic Techniques for Structural Confirmation of Synthetic Products (excluding basic identification)
Beyond fundamental identification, advanced spectroscopic techniques are indispensable for confirming the intricate structural features and stereochemistry of synthetic Broussonetine D. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) NMR experiments, plays a pivotal role. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed to establish connectivity between atoms, thereby elucidating the complete molecular framework doi.orgiitm.ac.in. These experiments provide detailed information about proton-proton and proton-carbon correlations, which are vital for assigning specific signals to atomic positions within the molecule.
High-Resolution Mass Spectrometry (HRMS) is another cornerstone technique, offering precise determination of the molecular mass, which allows for the unambiguous assignment of the molecular formula cleancontrolling.comscirp.org. Coupled with tandem mass spectrometry (MS/MS), HRMS can provide fragmentation patterns that further corroborate structural assignments and can even help in distinguishing between isomers. For establishing the absolute stereochemistry, methods like the benzoate (B1203000) chirality method and Mosher's esterification, followed by NMR analysis, are often utilized in conjunction with spectroscopic data doi.orgiitm.ac.in. The comparison of optical rotation values ([α]D) with reported data for this compound also serves as a critical confirmation of its absolute configuration researchgate.netcore.ac.uk.
Table 1: Spectroscopic Data for this compound and Related Compounds
| Compound Name | Technique | Parameter | Value | Reference(s) |
| This compound | Optical Rotation | [α]D25 (c=0.4, MeOH) | +23.9° | core.ac.uk |
| This compound | Optical Rotation | [α]D25 (c=0.4, MeOH) | +23.6° (reported value) | researchgate.net |
| Broussonetine K | HR-ESI-MS | [M+H]+ | 524.3073 | pharm.or.jp |
| Broussonetine K | ¹H NMR | H-19 (anomeric proton) | δ 4.81 (d, J=7.8 Hz) | pharm.or.jp |
| Broussonetine K | ¹³C NMR | C-19 (anomeric carbon) | δ 104.63 | pharm.or.jp |
| General Broussonetines | NMR (general) | COSY, HSQC, HMBC | Used for structural elucidation | doi.orgiitm.ac.in |
| General Broussonetines | Chirality Methods | Benzoate, Mosher's | Used for absolute stereochemistry | doi.orgiitm.ac.in |
Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC)
Chromatographic techniques are fundamental for both the isolation of this compound from complex mixtures and the assessment of its purity. High-Performance Liquid Chromatography (HPLC) stands out as a versatile tool in this regard. Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing stationary phases like C18 columns and mobile phases typically consisting of acetonitrile (B52724) or methanol (B129727) mixed with aqueous buffers or water pharm.or.jpresearchgate.net. The separation is based on the differential partitioning of compounds between the stationary and mobile phases, driven by their polarity and hydrophobicity.
For isolation purposes, preparative HPLC is utilized to purify larger quantities of this compound, often after initial purification steps. This involves using larger columns and higher flow rates compared to analytical HPLC, while aiming to maintain similar selectivity and resolution researchgate.netnih.govthermofisher.comthermofisher.com. Monitoring the eluent using detectors such as UV-Vis or Mass Spectrometry (MS) allows for the identification and collection of the desired fractions nih.gov.
Purity assessment is critical, and HPLC, often coupled with a Photodiode Array (PDA) detector, can provide spectral information across the entire eluting peak. This allows for the evaluation of peak purity by detecting spectral variations that may indicate co-eluting impurities sepscience.com. Liquid Chromatography-Mass Spectrometry (LC-MS) offers an even more definitive assessment, as it can detect impurities based on differences in mass-to-charge ratio, even if they co-elute chromatographically sepscience.com.
Table 2: Chromatographic Methods for Isolation/Purity of Broussonetines
| Compound(s) | Technique | Column | Mobile Phase | Flow Rate | Detection | Purpose | Reference(s) |
| Broussonetines K, L | HPLC | Shodex NH2 P-50 4E (4.6 x 250 mm) | CH₃CN–H₂O (75:25) | 0.8 mL/min | RI | Isolation | pharm.or.jp |
| General Broussonetines | Preparative HPLC | Not specified | Not specified | Not specified | Not specified | Isolation | researchgate.netpharm.or.jp |
| General Compounds | Analytical HPLC | Not specified | Not specified | Not specified | UV, MS | Purity Assessment | nih.gov |
Quantitative Analysis of this compound in Biological Matrices (for research purposes)
Quantifying this compound within biological matrices (e.g., cell extracts, plasma, or tissue samples) is essential for understanding its pharmacokinetics, metabolism, and efficacy in research settings. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high sensitivity, selectivity, and robustness nih.govnih.gov.
The process typically involves several key steps:
Sample Preparation: Biological samples often require extensive preparation to extract this compound and remove interfering matrix components. Common techniques include Solid Phase Extraction (SPE) and protein precipitation, often followed by solvent extraction researchgate.netnih.govchromatographyonline.com. The choice of method is crucial for maximizing recovery and minimizing matrix effects, which can lead to ionization suppression or enhancement, thereby affecting accuracy nih.govchromatographyonline.com.
Chromatographic Separation: An optimized HPLC method is used to separate this compound from other endogenous or exogenous compounds present in the biological matrix. This typically involves reversed-phase chromatography with specific mobile phase gradients and column chemistries nih.govnih.gov.
Mass Spectrometric Detection: The separated analytes are then introduced into a mass spectrometer, often using Electrospray Ionization (ESI) in positive ion mode for polar compounds like this compound nih.gov. Tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, allows for highly selective and sensitive detection by monitoring specific precursor-to-product ion transitions characteristic of this compound nih.govnih.gov.
Quantification and Validation: Quantitative analysis is performed by comparing the peak areas of this compound in the sample to calibration curves generated from spiked biological matrices. Key validation parameters, such as linearity, limit of quantification (LOQ), precision (inter- and intra-day), accuracy, and recovery, are rigorously assessed to ensure the reliability of the method for research purposes nih.govmdpi.com.
Table 3: Illustrative LC-MS/MS Parameters for Bioanalysis
| Analyte Type | Technique | Sample Preparation | Mobile Phase Components | Ionization | Detection Mode | Key Validation Parameters | Reference(s) |
| Small Molecules (e.g., drugs) | LC-MS/MS | SPE, Protein ppt. | Formic Acid, Acetonitrile | ESI (pos.) | MRM | Linearity, LOQ, Precision, Accuracy | nih.govnih.govnih.gov |
| Peptides/Proteins | LC-MS/MS | Enzymatic Digestion, SPE | Not specified | ESI | MRM | Selectivity, Sensitivity, Dynamic Range | nih.gov |
| Recombinant Collagen | HPLC-MS/MS | Tris-HCl solvent replacement | Not specified | Not specified | Not specified | Repeatability, Precision, Recovery | mdpi.com |
Compound List
this compound
Broussonetine C
Broussonetine E
Broussonetine F
Broussonetine G
Broussonetine H
Broussonetine I
Broussonetine J2
Broussonetine K
Broussonetine L
Broussonetine M
Broussonetine O
Broussonetine P
Broussonetine Q
Broussonetine W
Broussonetinines A, B
(+)-Australine
DMDP (2,5-dideoxy-2,5-imino-d-mannitol)
DGDP (2,5-dideoxy-2,5-imino-d-glucitol)
Homo-DMDP
Future Directions and Research Gaps in Broussonetine D Studies
Exploration of Undiscovered Biological Activities and Targets
Current research indicates that Broussonetine D exhibits anti-inflammatory, antioxidant, and anticancer properties, with specific mention of cytotoxic effects against certain cancer cell lines ontosight.ai. Furthermore, it is recognized as a glycosidase inhibitor, showing potent inhibition against enzymes like bovine liver β-galactosidase core.ac.ukdoi.org. However, the full spectrum of its biological activities remains largely unexplored. Future research should focus on systematically screening this compound against a broader range of biological targets and cellular pathways. This could involve investigating its potential in areas such as neuroprotection, metabolic disorders beyond glycosidase inhibition, and its role in modulating immune responses. Identifying novel targets and understanding the molecular basis for these activities will be crucial for uncovering new therapeutic applications nih.gov.
Development of More Potent and Selective Analogues for Specific Enzyme Targets
While this compound has demonstrated glycosidase inhibitory activity, the reported potencies and selectivities vary across different enzymes core.ac.ukdoi.orgnih.gov. For instance, Broussonetine M, a related compound, shows differential inhibition profiles for β-glucosidase and β-galactosidase nih.gov. This suggests that structural modifications could lead to analogues with enhanced potency and selectivity for specific enzyme targets. Structure-activity relationship (SAR) studies are essential here wikipedia.orgcollaborativedrug.com. Future efforts should involve the rational design and synthesis of this compound analogues, systematically altering different parts of its structure, such as the pyrrolidine (B122466) core stereochemistry or the side chain modifications. Such studies aim to optimize binding affinity and selectivity for therapeutically relevant enzymes, potentially leading to more effective treatments for diseases like diabetes, viral infections, or certain cancers where glycosidase activity is implicated nih.govresearchgate.netmagtech.com.cn.
Integration of Advanced Omics Technologies for Mechanistic Elucidation
The precise mechanisms of action for many of this compound's reported biological activities, particularly its anticancer effects, are not yet fully understood ontosight.ai. To address this, the integration of advanced omics technologies, such as transcriptomics, proteomics, and metabolomics, is highly recommended. These approaches can provide a comprehensive view of how this compound affects cellular processes at a global level. By analyzing changes in gene expression, protein abundance, and metabolic profiles following this compound treatment, researchers can identify key molecular targets, signaling pathways, and cellular responses. This would significantly advance the understanding of its therapeutic potential and potential off-target effects nih.govmdpi.comresearchgate.net.
Challenges and Opportunities in Scalable Synthesis for Research Applications
The total synthesis of natural products like this compound presents significant challenges, often involving complex multi-step procedures psu.edutandfonline.comscripps.eduoup.comresearchgate.net. While several total syntheses of broussonetines have been reported, including for this compound and M, the efficiency and scalability of these routes for producing sufficient quantities for extensive research applications remain an area for improvement core.ac.uktandfonline.comresearchgate.netdntb.gov.ua. Future research should focus on developing more convergent, stereoselective, and scalable synthetic strategies. This could involve exploring novel catalytic methods, optimizing existing synthetic pathways, or investigating biocatalytic approaches. Overcoming these synthetic hurdles is critical for enabling broader pharmacological studies, preclinical development, and the exploration of structure-activity relationships through analogue synthesis.
Q & A
Q. What spectroscopic and chromatographic methods are critical for confirming the structural identity of Broussonetine D?
this compound's structural elucidation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 2D-COSY), high-resolution mass spectrometry (HR-MS), and X-ray crystallography. Polarimetric analysis ([α]D) and circular dichroism (CD) are essential for determining stereochemistry. For example, analogous compounds like Broussonetine J2 and M1 were characterized using NMR chemical shifts (e.g., δ 3.5–4.2 ppm for hydroxylated protons) and specific optical rotations . Experimental protocols should follow reproducibility standards, such as detailed chromatographic conditions (e.g., silica gel column chromatography) and purity validation (>95%) as outlined in methodological guidelines .
Q. Which plant sources and extraction protocols are documented for isolating this compound?
this compound is isolated from the branches of Broussonetia kazinoki (syn. Broussonetia papyrifera). Extraction typically involves maceration in polar solvents (e.g., methanol or ethanol), followed by liquid-liquid partitioning and repeated column chromatography using normal-phase silica gel. Fractionation guided by bioactivity assays (e.g., glycosidase inhibition) is recommended. Similar protocols for Broussonetine analogs emphasize solvent gradients (hexane:ethyl acetate 3:1 to 1:2) and HPLC purification . Researchers should validate plant taxonomy via voucher specimens and cross-reference with existing phytochemical databases .
Q. What preliminary biological screening approaches are used to assess this compound’s bioactivity?
Initial screening focuses on enzyme inhibition assays (e.g., α-glucosidase, β-galactosidase) using spectrophotometric methods (e.g., p-nitrophenyl glycoside substrates). Dose-response curves (IC50 values) and kinetic studies (Ki determination via Lineweaver-Burk plots) are standard. For example, Broussonetine R showed IC50 = 0.8 μM against α-glucosidase, suggesting similar methodologies apply to this compound . Negative controls (e.g., deoxynojirimycin) and statistical validation (triplicate experiments ± SEM) are critical .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enzymatic inhibition mechanisms of this compound?
Contradictions may arise from assay variability (e.g., substrate specificity, pH conditions). A systematic approach includes:
- Comparative kinetic analyses : Test this compound against multiple enzyme isoforms (e.g., human vs. microbial α-glucosidases).
- Structural docking studies : Use X-ray/NMR-derived 3D structures to predict binding modes (e.g., AutoDock Vina).
- Mutagenesis assays : Identify critical amino acid residues in enzyme active sites. Cross-referencing with Broussonetine J2’s known competitive inhibition mechanism ([Ki = 1.2 μM]) can guide hypothesis formulation . Data should be analyzed using ANOVA or t-tests to confirm significance .
Q. What strategies optimize the total synthesis of this compound analogs for structure-activity relationship (SAR) studies?
Key steps include stereoselective pyrrolidine ring formation (e.g., Sharpless asymmetric dihydroxylation) and regioselective glycosylation. Protecting groups (e.g., TBS ethers) are critical for hydroxyl-rich intermediates. For example, Broussonetine X’s synthesis involved a glucopyranoside coupling via Schmidt’s trichloroacetimidate method . Retrosynthetic planning tools (e.g., CAS SciFinder) and reaction optimization (DoE methodologies) enhance yield .
Q. How can in silico modeling predict this compound’s molecular targets beyond glycosidases?
Pharmacophore modeling (e.g., PharmaGist) and molecular dynamics simulations (e.g., GROMACS) can identify off-target interactions (e.g., lysosomal storage disorder enzymes). Use Broussonetine U’s cyclohexenyl moiety ([C18H33NO5]) as a template for docking studies . Validate predictions with SPR (surface plasmon resonance) binding assays and CRISPR-Cas9 knockout cell lines .
Q. What experimental designs address low yields in this compound isolation from natural sources?
- Extraction optimization : Use response surface methodology (RSM) to test solvent ratios (e.g., ethanol-water) and extraction time.
- Countercurrent chromatography (CCC) : Reduces co-elution of analogs (e.g., Broussonetine M1 and R).
- Metabolomic profiling : LC-MS/MS with molecular networking (GNPS) identifies co-occurring metabolites that interfere with purification .
Methodological Considerations
Q. How should researchers design dose-response studies to evaluate this compound’s cytotoxicity?
Follow OECD guidelines:
- Use multiple cell lines (e.g., HepG2, HEK293) and primary cells.
- Include positive controls (e.g., doxorubicin) and measure apoptosis via flow cytometry (Annexin V/PI staining).
- Calculate selectivity indices (IC50 for cancer vs. normal cells) .
Q. What statistical frameworks are appropriate for analyzing this compound’s synergistic effects with existing therapeutics?
Apply the Chou-Talalay combination index (CI) method:
Q. How can isotopic labeling (e.g., 13C/15N) trace this compound’s metabolic fate in vivo?
- Synthesize labeled analogs via fed-batch fermentation (if microbial production is feasible).
- Track metabolites using LC-HRMS with stable isotope tracing.
- Compare pharmacokinetic profiles (AUC, Cmax) in rodent models .
Q. Tables
Table 1 : Key Spectroscopic Parameters for this compound Analogs
| Compound | 1H NMR (δ, ppm) | [α]D (c, solvent) | HR-MS (m/z) |
|---|---|---|---|
| Broussonetine J2 | 3.6–4.1 (m, OH) | +13.8° (MeOH) | 380.50 |
| Broussonetine M1 | 3.8–4.3 (m, OH) | +18.3° (MeOH) | 347.50 |
| Broussonetine R | 2.9–3.5 (m, CH) | +21.8° (MeOH) | 357.45 |
Table 2 : Common Pitfalls in this compound Research and Mitigation Strategies
| Pitfall | Mitigation Strategy |
|---|---|
| Low isolation yield | Optimize CCC solvent systems |
| Stereochemical ambiguity | Combine CD with Mosher ester analysis |
| Off-target bioactivity | Use CRISPR-Cas9 gene-edited validation models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
